(6-Bromohexyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromohexylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c10-8-4-2-1-3-5-9-6-7-9/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLRWWYLPHVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625580 | |
| Record name | (6-Bromohexyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-88-7 | |
| Record name | (6-Bromohexyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 6 Bromohexyl Cyclopropane in Advanced Organic Chemistry
Nucleophilic Substitution Reactions Involving the Bromide Moiety
The bromide group at the end of the six-carbon chain is an excellent leaving group, making the terminal carbon an electrophilic center ripe for nucleophilic attack.
S_N2 Reactions with Carbon- and Heteroatom-Based Nucleophiles
Due to the unhindered nature of the primary carbon bearing the bromine atom, (6-bromohexyl)cyclopropane is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at 180° to the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center. However, as the reaction center is not a stereocenter in this case, this aspect is moot. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The remote cyclopropane (B1198618) group exerts no significant steric or electronic influence on the S_N2 transition state.
A wide array of both carbon- and heteroatom-based nucleophiles can be employed to displace the bromide, allowing for the synthesis of a diverse range of derivatives. Strong nucleophiles are required for an efficient S_N2 reaction.
Interactive Data Table: Examples of S_N2 Reactions
| Nucleophile Type | Example Nucleophile | Reagent Example | Product |
| Carbon-Based | Cyanide | Sodium Cyanide (NaCN) | 7-Cyclopropylheptanenitrile |
| Carbon-Based | Enolate | Sodium salt of diethyl malonate | Diethyl 2-(6-cyclopropylhexyl)malonate |
| Heteroatom-Based (Oxygen) | Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | (6-Methoxyhexyl)cyclopropane |
| Heteroatom-Based (Nitrogen) | Amine | Ammonia (NH₃) | (6-Cyclopropylhexyl)amine |
| Heteroatom-Based (Sulfur) | Thiolate | Sodium thiophenoxide (NaSPh) | (6-(Phenylthio)hexyl)cyclopropane |
S_N1 and E1 Pathways Under Solvolytic Conditions
Unimolecular substitution (S_N1) and elimination (E1) reactions proceed through a carbocation intermediate. These pathways are highly disfavored for primary alkyl halides like this compound because the formation of a high-energy, unstable primary carbocation is required.
Solvolysis, a reaction where the solvent acts as the nucleophile, typically favors S_N1/E1 pathways. For this compound, solvolysis in a protic solvent like hot ethanol (B145695) would be exceptionally slow. While S_N1 product formation is negligible, elevated temperatures can promote the E1 pathway to a minor extent. However, the bimolecular pathways (S_N2 and E2) would likely dominate if a stronger nucleophile or base is present.
Interactive Data Table: Expected Reactivity in Solvolysis
| Pathway | Intermediate | Conditions | Expected Outcome |
| S_N1 | Primary Carbocation (unstable) | Protic Solvent (e.g., Ethanol) | Extremely slow, major product not formed |
| E1 | Primary Carbocation (unstable) | Protic Solvent + Heat | Minor product (Cyclopropyl-1-hexene) may form slowly |
| S_N2 | Concerted (no intermediate) | Protic Solvent (weak nucleophile) | Very slow, but likely faster than S_N1 |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The carbon-bromine bond in this compound is well-suited for participating in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Sonogashira couplings, provide powerful methods for forming new carbon-carbon bonds. libretexts.orgorganic-chemistry.orgyoutube.com These reactions typically involve an oxidative addition of the alkyl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. libretexts.org
This approach allows the cyclopropane-containing alkyl chain to be coupled with a wide variety of aryl, vinyl, or alkynyl groups. The use of specific ligands on the palladium catalyst is often crucial for achieving high yields, especially with alkyl halides. organic-chemistry.orgnih.gov
Interactive Data Table: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Reagent Example | Product Example |
| Suzuki Coupling | Organoboron | Phenylboronic acid | (6-Phenylhexyl)cyclopropane |
| Negishi Coupling | Organozinc | Vinylzinc chloride | 9-Cyclopropylnon-1-ene |
| Sonogashira Coupling | Terminal Alkyne | Phenylacetylene | (8-Phenyloct-7-yn-1-yl)cyclopropane |
| Buchwald-Hartwig Amination | Amine | Aniline | N-(6-Cyclopropylhexyl)aniline |
Elimination Reactions to Form Alkenes Adjacent to Cyclopropane
Elimination reactions of this compound involve the removal of the hydrogen bromide (HBr) to form an alkene.
E2 Elimination Pathways and Stereochemical Outcomes
The bimolecular elimination (E2) reaction is a concerted process that requires a strong base. For a primary alkyl halide like this compound, the E2 pathway competes directly with the S_N2 pathway. To favor elimination, a strong, sterically hindered base, such as potassium tert-butoxide (KOt-Bu), is typically used. perlego.comchemistrysteps.com This bulky base has difficulty accessing the primary carbon for S_N2 attack and is more likely to abstract a proton from the adjacent (beta) carbon.
The E2 mechanism requires an anti-periplanar geometry between the beta-hydrogen and the bromine leaving group, a conformation that is readily accessible in a flexible acyclic chain. In the case of this compound, there is only one type of beta-hydrogen. Therefore, the E2 elimination is not regioselective and leads to a single alkene product: (E/Z)-1-cyclopropylhex-1-ene. libretexts.orgquora.com According to Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene, this reaction is straightforward. libretexts.orgchemistrysteps.com
Intramolecular Cyclization via Elimination-Addition Mechanisms
The formation of new cyclic structures from this compound via an intramolecular process is a more complex and speculative transformation. A true elimination-addition mechanism, where an E2 reaction is followed by an intramolecular addition of the cyclopropane to the newly formed double bond, is not a standard or facile pathway. The C-H bonds of an unsubstituted cyclopropane are not acidic, and the ring itself is not typically nucleophilic enough to attack a simple alkene without activation. nih.govnih.govresearchgate.net
However, in the context of advanced organic synthesis, such transformations can sometimes be achieved using transition metal catalysis. A hypothetical pathway could involve an initial E2 elimination to form 1-cyclopropylhex-1-ene. Subsequently, a transition metal catalyst (e.g., Rhodium) could mediate an intramolecular C-H activation of the cyclopropane ring, followed by insertion of the adjacent alkene to form a new bicyclic product. organic-chemistry.orgacs.orgacs.org Such reactions are at the forefront of synthetic methodology and depend heavily on the development of specialized catalyst systems.
Another possibility involves the intramolecular ring-opening of the cyclopropane. If the cyclopropane were activated with donor-acceptor groups, intramolecular cyclizations could be more feasible, but this is not the case for the parent compound. researchgate.netresearchgate.net Therefore, any such cyclization would require harsh conditions or bespoke catalytic methods and remains a speculative area of its reactivity.
Formation of Organometallic Reagents from this compound
The polar carbon-bromine bond in this compound is the primary site for the formation of highly nucleophilic organometallic reagents. These reagents are powerful tools for constructing new carbon-carbon bonds.
The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (6-cyclopropylhexyl)magnesium bromide. libretexts.orglibretexts.org This process requires scrupulously dry conditions, as Grignard reagents are strong bases and react readily with water or other protic solvents, which would quench the reagent and form cyclopropylhexane. libretexts.org
The carbon atom bonded to magnesium possesses significant carbanionic character, making it a potent nucleophile. libretexts.org This reactivity is harnessed in a variety of synthetic applications to form new carbon-carbon bonds. For instance, it readily participates in nucleophilic addition to carbonyl compounds. Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. The reaction with carbon dioxide, followed by an acidic workup, produces the corresponding carboxylic acid, 7-cyclopropylheptanoic acid. libretexts.org
Table 1: Synthetic Applications of (6-cyclopropylhexyl)magnesium bromide
| Reactant | Intermediate Product | Final Product | Product Class |
|---|---|---|---|
| Formaldehyde (CH₂O) | Alkoxide | 1-Cyclopropyl-7-heptanol | Primary Alcohol |
| Aldehyde (R'CHO) | Alkoxide | 1-Cyclopropyl-1-R'-7-heptanol | Secondary Alcohol |
| Ketone (R'COR'') | Alkoxide | 1-Cyclopropyl-1-R',1-R''-7-heptanol | Tertiary Alcohol |
This table illustrates the expected products from the reaction of the Grignard reagent derived from this compound with various electrophiles.
Beyond Grignard reagents, other organometallic derivatives of this compound serve as crucial intermediates in organic synthesis.
Organolithium Reagents: The corresponding organolithium reagent, (6-cyclopropylhexyl)lithium, can be prepared by reacting this compound with two equivalents of lithium metal in an ether solvent. youtube.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This enhanced reactivity allows them to participate in a similar range of reactions, such as additions to carbonyls and epoxides, often under milder conditions or where Grignard reagents might be sluggish. youtube.com
Organozinc Reagents: Organozinc derivatives can be prepared from this compound, often through transmetallation from the corresponding organomagnesium or organolithium compound by treatment with a zinc halide like zinc chloride (ZnCl₂). d-nb.info While less basic than Grignard or organolithium reagents, organozinc compounds exhibit excellent functional group tolerance. This makes them particularly valuable in cross-coupling reactions catalyzed by transition metals like palladium or nickel (e.g., Negishi coupling), allowing for the formation of C(sp³)–C(sp²) or C(sp³)–C(sp) bonds. d-nb.info
Table 2: Comparison of Organometallic Derivatives
| Reagent Type | General Formula | Preparation Method | Relative Reactivity | Key Applications |
|---|---|---|---|---|
| Grignard | R-MgBr | R-Br + Mg | High | Addition to carbonyls, epoxides |
| Organolithium | R-Li | R-Br + 2 Li | Very High | Addition to carbonyls, deprotonation |
| Organozinc | R-ZnX or R₂Zn | R-MgX + ZnX₂ | Moderate | Negishi coupling, 1,4-additions |
In this table, R represents the 6-cyclopropylhexyl group.
Radical Reactions Involving the Bromide or Cyclopropane Ring
Free radical reactions provide an alternative pathway for the functionalization of this compound, leveraging the weakness of the carbon-bromine bond and the inherent strain of the cyclopropane ring.
The carbon-bromine bond is the most labile covalent bond in the this compound molecule. Its bond dissociation energy (BDE) is significantly lower than that of the C-H or C-C bonds within the structure. youtube.comlibretexts.org Consequently, this bond can undergo homolytic cleavage when subjected to energy in the form of heat or ultraviolet light, a process known as homolysis. youtube.comyoutube.com This cleavage generates two radical species: the 6-cyclopropylhexyl radical and a bromine atom. youtube.com
This selective generation of a carbon-centered radical is the initiating step for a cascade of further radical reactions. wikipedia.org
Table 3: Typical Bond Dissociation Energies (BDE)
| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for this compound |
|---|---|---|
| Primary C-Br | ~70 | Weakest bond, site of initial homolytic cleavage. youtube.com |
| Primary C-H | ~101 | Stronger than C-Br, less likely to break initially. |
| C-C (alkane) | ~88-90 | Stronger than C-Br. |
The 6-cyclopropylhexyl radical, once formed, can undergo intramolecular cyclization. This is a key strategy for constructing cyclic systems. wikipedia.org The radical is typically generated under milder conditions than photolysis by using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reagent like tributyltin hydride (n-Bu₃SnH). The tributyltin radical abstracts the bromine atom from this compound to generate the 6-cyclopropylhexyl radical. uchicago.edu
This radical can then attack one of the double bonds in a tethered unsaturated group or, in this case, potentially another part of the molecule if suitably activated. For a 6-hexenyl radical, which is structurally analogous to the carbon chain of the 6-cyclopropylhexyl radical, intramolecular cyclization occurs to form a five- or six-membered ring. According to Baldwin's rules, the 5-exo-trig cyclization to form a five-membered ring is kinetically favored over the 6-endo-trig cyclization. wikipedia.org In the case of the 6-cyclopropylhexyl radical, this would lead to the formation of a (cyclopropylmethyl)cyclopentane derivative.
The three-membered cyclopropane ring is characterized by significant ring strain. This strain makes the ring susceptible to opening, particularly when a radical center is located on an adjacent carbon (a cyclopropylcarbinyl radical). nih.govbeilstein-journals.org While the initial radical forms at carbon-6, subsequent reactions or rearrangements could place the radical adjacent to the ring.
If a radical forms at the carbon attached to the cyclopropane ring, a rapid ring-opening rearrangement can occur to generate a homoallylic radical. nih.govresearchgate.net This process relieves the ring strain and results in a more stable, acyclic radical intermediate. For example, a cyclopropylcarbinyl radical readily opens to form a 3-butenyl radical. This opened radical can then be trapped by a hydrogen donor or participate in further intermolecular or intramolecular reactions, leading to products that no longer contain the cyclopropane moiety. beilstein-journals.orgresearchgate.net This ring-opening serves as a powerful method for synthesizing complex acyclic or larger ring structures from cyclopropane-containing precursors. nih.govresearchgate.net
Ring-Opening Reactions of the Cyclopropane Moiety in this compound
The cyclopropane ring, characterized by its significant ring strain, is a versatile functional group in organic synthesis. This inherent strain makes the three-membered ring susceptible to various ring-opening reactions, providing a pathway to more complex molecular architectures. In the case of this compound, the reactivity of the cyclopropane moiety can be selectively triggered under different catalytic conditions.
Metal-Catalyzed Ring Opening Reactions
Transition metals offer a diverse and powerful toolkit for the cleavage of the cyclopropane ring in molecules like this compound. nih.gov These reactions often proceed through mechanisms distinct from electrophilic opening and can provide access to unique products. nih.gov A common pathway involves the oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring, forming a metallacyclobutane intermediate. nih.gov This intermediate can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield the final product. researchgate.net
The choice of metal catalyst is critical in determining the reaction outcome. For example, palladium, platinum, rhodium, and nickel complexes have all been shown to be effective in promoting the ring-opening of cyclopropanes. nih.govresearchgate.netmdpi.com These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. In the case of this compound, a metal-catalyzed reaction with a suitable coupling partner could lead to the incorporation of new functional groups at the site of ring opening.
Table 2: Metal-Catalyzed Ring-Opening Approaches
| Metal Catalyst | General Reaction Type | Mechanistic Feature | Potential Application for this compound |
|---|---|---|---|
| Palladium(0) | Cross-coupling | Formation of a palladacyclobutane intermediate. | Coupling with an aryl halide to form an aryl-substituted nonane (B91170) derivative. |
| Rhodium(I) | Cycloaddition | [3+2] or [5+2] cycloadditions with unsaturated partners. researchgate.net | Reaction with an alkyne to form a seven-membered ring. |
| Platinum(II) | Rearrangement | Isomerization to an alkene. nih.gov | Conversion to 1-bromo-1-nonene or related isomers. |
Cyclopropane Cleavage in Pericyclic or Rearrangement Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another avenue for the transformation of the cyclopropane ring in this compound. unina.itscribd.com These reactions are typically initiated by heat or light and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. unina.itlibretexts.orgudel.edu
A potential pericyclic reaction for a cyclopropane derivative is a [σ2 + π2] cycloaddition, where the cyclopropane acts as the two-electron sigma component. This can lead to the formation of five-membered rings. Additionally, sigmatropic rearrangements can occur, where a sigma-bonded group migrates across a pi system. libretexts.orgorganicchemistrydata.org For this compound, such rearrangements could be induced under thermal or photochemical conditions, leading to isomeric structures. For instance, a vinylcyclopropane (B126155) rearrangement could occur if an adjacent double bond is introduced into the molecule.
Rearrangement reactions can also be catalyzed by transition metals, as seen with Pt-salt catalysis, which can transform bicyclic cyclopropane derivatives into monocyclic products through a platinacyclobutane intermediate. nih.gov While this compound is monocyclic, related principles could apply to induce skeletal rearrangements.
Functional Group Transformations and Derivatization of this compound
The bromohexyl side chain of this compound offers a versatile handle for a wide range of functional group transformations and derivatizations, allowing for the synthesis of a diverse library of cyclopropane-containing molecules. The primary bromide is a good leaving group and is susceptible to nucleophilic substitution reactions (SN2).
Common transformations include the displacement of the bromide with various nucleophiles. For example, reaction with sodium azide (B81097) would yield (6-azidohexyl)cyclopropane, which can be further reduced to the corresponding amine. Treatment with sodium cyanide would introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. Other nucleophiles such as thiols, alkoxides, and carboxylates can also be employed to introduce a variety of functional groups.
Elimination reactions (E2) are also possible, particularly with a strong, sterically hindered base, which would lead to the formation of a terminal alkene, (6-cyclopropylhex-1-ene). Furthermore, the bromoalkane can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent. These can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds.
These transformations on the side chain are generally orthogonal to the reactivity of the cyclopropane ring, allowing for selective modification of one part of the molecule while leaving the other intact, provided appropriate reaction conditions are chosen.
Table 3: Potential Derivatizations of this compound
| Reagent | Reaction Type | Product |
|---|---|---|
| Sodium Azide (NaN₃) | SN2 | (6-Azidohexyl)cyclopropane |
| Sodium Cyanide (NaCN) | SN2 | 7-Cyclopropylheptanenitrile |
| Potassium tert-butoxide | E2 | (6-Cyclopropylhex-1-ene) |
| Magnesium (Mg) | Grignard Formation | (6-Cyclopropylhexyl)magnesium bromide |
| Lithium Acetylide | SN2 | (8-Cyclopropyloct-1-yne) |
The Synthetic Utility of this compound: A Review of Its Applications as a Building Block
This compound is a bifunctional organic molecule that presents significant potential as a versatile building block in the synthesis of complex chemical structures. Its chemical architecture, featuring a terminal bromine atom on a six-carbon alkyl chain attached to a cyclopropane ring, allows for a variety of synthetic transformations. The bromine atom serves as a reactive handle for nucleophilic substitution or organometallic coupling reactions, enabling the attachment of the cyclopropyl-hexyl moiety to other molecules. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and electronic properties to the target molecules, which can be of interest in medicinal chemistry and materials science. marquette.edunih.govrsc.org
Applications of 6 Bromohexyl Cyclopropane As a Building Block in Complex Molecule Synthesis
Precursor for Advanced Materials and Polymeric Systems
Monomer for Specialty Polymers with Cyclopropyl (B3062369) Side Chains
This compound can serve as a key precursor in the synthesis of specialty polymers featuring cyclopropyl side chains. The terminal bromine atom acts as a versatile initiation site for various controlled polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, such as a copper(I) complex, to generate a radical that initiates the polymerization of a chosen monomer.
This "grafting-from" approach allows for the growth of polymer chains directly from the this compound molecule. By polymerizing monomers such as styrenes, acrylates, or methacrylates, polymers with a cyclopropyl group at one end of the chain can be synthesized. Alternatively, this compound can be first converted to a monomer by modifying the bromo group into a polymerizable functional group, such as a methacrylate. The resulting monomer can then be copolymerized with other vinyl monomers to introduce cyclopropyl side chains randomly or in blocks along the polymer backbone. youtube.comgoogle.com
The incorporation of cyclopropyl groups into a polymer can significantly influence its physical and chemical properties. The rigid and strained three-membered ring can impact the polymer's thermal properties, such as its glass transition temperature, as well as its mechanical properties. Furthermore, the cyclopropyl group can impart unique solubility characteristics and influence the polymer's refractive index.
| Polymerization Technique | Role of this compound | Resulting Polymer Architecture | Potential Properties |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer chains with terminal cyclopropylhexyl groups. | Modified thermal and mechanical properties. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Chain Transfer Agent (after modification) | Polymers with cyclopropyl side chains. | Tunable solubility and refractive index. |
| Conventional Free Radical Polymerization | Monomer (after modification) | Random copolymers with cyclopropyl side chains. | Varied, depending on the comonomer. |
This table illustrates the potential roles of this compound in creating specialty polymers.
Synthesis of Functionalized Surfaces and Nanomaterials
The bifunctional nature of this compound makes it an excellent candidate for the functionalization of surfaces and nanomaterials. The long hexyl chain coupled with the reactive terminal bromine allows for the formation of self-assembled monolayers (SAMs) on various substrates, such as gold, silicon oxide, and other metal oxides. nih.gov
The formation of SAMs can be achieved by directly reacting the bromo-terminated end of the molecule with a suitable surface. For instance, on gold surfaces, while thiol-gold chemistry is more common, alkyl halides can also be used to form stable monolayers. nih.gov Alternatively, the bromine can be converted to a thiol or a silane (B1218182) to facilitate more traditional SAM formation. Once the monolayer is formed, the surface will be decorated with outward-facing cyclopropyl groups. These cyclopropyl-terminated surfaces can exhibit altered wetting properties, adhesion characteristics, and biocompatibility.
This same principle can be extended to the functionalization of nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes. nih.govnih.gov By coating these nanomaterials with a shell of this compound, their surface chemistry can be precisely controlled. This can be particularly useful in applications such as targeted drug delivery, where the cyclopropyl group might influence interactions with biological membranes, or in the development of novel composite materials where the functionalized nanoparticles are dispersed within a polymer matrix.
| Surface/Nanomaterial | Functionalization Strategy | Resulting Surface Property | Potential Application |
| Gold Surface | Thiol-gold self-assembly (after converting bromide to thiol) | Cyclopropyl-terminated monolayer | Altered hydrophobicity, biocompatibility. nih.gov |
| Silicon Oxide | Silanization (after converting bromide to a silane) | Covalently attached cyclopropyl groups | Modified surface energy, adhesion. researchgate.net |
| Polymeric Nanoparticles | Emulsion polymerization with a this compound-based surfactant | Nanoparticles with a cyclopropyl-rich surface | Controlled drug release, targeted delivery. nih.gov |
This table outlines potential strategies for using this compound to functionalize surfaces and nanomaterials.
Development of Novel Pharmaceutical and Agrochemical Intermediates
The unique combination of a lipophilic alkyl chain, a reactive handle, and a metabolically stable cyclopropyl ring makes this compound a valuable starting material for the synthesis of new pharmaceutical and agrochemical agents. scientificupdate.comnih.gov
Scaffold for Medicinal Chemistry Libraries
In drug discovery, the generation of chemical libraries around a central scaffold is a common strategy for identifying new lead compounds. marquette.edusemanticscholar.org this compound can serve as such a scaffold. The terminal bromine is a versatile functional group that can be readily displaced by a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This allows for the rapid and efficient synthesis of a diverse range of derivatives.
Furthermore, the bromine can be converted into other functional groups, such as an azide (B81097), which can then undergo "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecular fragments. nih.govnih.govwikipedia.orgorganic-chemistry.org This modular approach enables the creation of large and diverse libraries of compounds for high-throughput screening. The presence of the cyclopropyl group is particularly advantageous in this context, as it is a well-established motif in medicinal chemistry known to enhance the potency and metabolic stability of drug candidates. scientificupdate.comnih.govacs.org
Precursor for Bioactive Molecules with Modulated Lipophilicity
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govresearchgate.net The incorporation of a cyclopropyl group is a known strategy to modulate the lipophilicity of a molecule. iris-biotech.deresearchgate.net Compared to a gem-dimethyl group or a short alkyl chain with a similar number of carbon atoms, the cyclopropyl group can decrease lipophilicity, which can be beneficial for improving the solubility and pharmacokinetic properties of a drug candidate.
| Property | Contribution of this compound | Impact on Bioactive Molecules |
| Lipophilicity | Combination of a lipophilic hexyl chain and a less lipophilic cyclopropyl group. | Modulation of ADME properties. nih.govnih.govresearchgate.netiris-biotech.deresearchgate.net |
| Metabolic Stability | The cyclopropyl group is often more resistant to metabolic degradation than other alkyl groups. nih.gov | Increased drug half-life and bioavailability. scientificupdate.comacs.org |
| Conformational Rigidity | The cyclopropyl group acts as a rigid linker. | Can lead to higher binding affinity and selectivity for a biological target. iris-biotech.de |
This table summarizes the influence of incorporating the this compound moiety on the properties of bioactive molecules.
Advanced Spectroscopic and Chromatographic Methods for Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation (e.g., 2D NMR, NOESY, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of (6-Bromohexyl)cyclopropane, providing unambiguous evidence of its carbon skeleton and the connectivity of its atoms.
The ¹H NMR spectrum is characterized by highly distinct regions. The protons on the cyclopropane (B1198618) ring exhibit a characteristic upfield shift due to the ring's diamagnetic anisotropy, a phenomenon often described as a ring-current effect. caltech.edunih.gov These signals are expected to appear in the range of δ 0.2-0.8 ppm. The proton on the carbon atom of the ring that is bonded to the hexyl chain (a methine or CH group) will have a different chemical shift than the other four protons on the two methylene (B1212753) (CH₂) groups of the ring. docbrown.info The protons of the hexyl chain appear further downfield. The methylene group adjacent to the bromine atom (–CH₂Br) is the most deshielded, with its signal typically found around δ 3.4 ppm. researchgate.net The other methylene groups of the chain produce signals in the standard aliphatic region of δ 1.2-1.9 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information. The carbons of the cyclopropane ring are also uniquely shielded, appearing at approximately δ 3-15 ppm. docbrown.info The carbons of the hexyl chain resonate in the typical sp³ alkane region (δ 25-35 ppm), with the carbon attached to the bromine atom appearing further downfield, typically around δ 33-34 ppm.
Advanced NMR techniques are employed for a complete structural assignment:
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 experiments distinguish between different types of carbon atoms. For this compound, the CH (methine) group of the cyclopropane ring would appear as a positive signal, while the eight CH₂ (methylene) groups in the ring and chain would appear as negative signals, confirming their respective identities.
2D NMR (COSY and HSQC/HMBC): Two-dimensional techniques map out the entire molecular framework.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the tracing of the entire hexyl chain by identifying adjacent methylene groups and confirming the connectivity within the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, definitively assigning each carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, providing crucial evidence for the connection between the cyclopropane ring and the hexyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation technique confirms the spatial proximity of atoms. youtube.com A NOESY experiment would show cross-peaks between the protons on the cyclopropane ring and the protons of the adjacent methylene group of the hexyl chain, verifying their connection and providing insight into the molecule's preferred conformations. harvard.eduumd.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Cyclopropyl-CH | ~0.5 - 0.8 | ~10 - 15 | Positive |
| Cyclopropyl-CH₂ | ~0.2 - 0.6 | ~3 - 10 | Negative |
| CH₂ -Cyclopropane | ~1.2 - 1.4 | ~30 - 35 | Negative |
| -(CH₂)₄- | ~1.3 - 1.9 | ~25 - 33 | Negative |
| -CH₂Br | ~3.4 | ~33 - 34 | Negative |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound and for analyzing its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. thermofisher.com For this compound (C₉H₁₇Br), the exact mass of the molecular ion is calculated to be 204.0568 Da. nih.gov A key feature in the mass spectrum is the isotopic pattern for bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two prominent peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are two mass units apart and of almost equal intensity. This pattern is a definitive indicator of a monobrominated compound.
GC-MS and LC-MS: When coupled with chromatographic separation, mass spectrometry becomes a powerful tool for both identification and purity assessment. uoguelph.ca GC-MS is particularly well-suited for a volatile compound like this compound. nih.gov Electron ionization (EI) is a common technique used in GC-MS, which induces reproducible fragmentation of the molecule. nih.gov The analysis of these fragments provides structural information. LC-MS can also be utilized, often with softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which may yield a more abundant molecular ion peak. thermofisher.com
The fragmentation of this compound under electron ionization would be expected to proceed through several predictable pathways:
Loss of Bromine: Cleavage of the C-Br bond to give a [M-Br]⁺ cation at m/z 125.
Alpha-Cleavage: Fission of the bond between the cyclopropane ring and the hexyl chain, resulting in either a cyclopropylmethyl cation or a bromohexyl fragment.
Chain Fragmentation: Cleavage at various points along the alkyl chain, producing a series of carbocations.
Ring Fragmentation: The cyclopropane ring itself can undergo fragmentation, a known process for cyclopropyl (B3062369) compounds. docbrown.infonih.gov
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
| 204/206 | [C₉H₁₇Br]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 125 | [C₉H₁₇]⁺ | Loss of Bromine atom ([M-Br]⁺) |
| 81 | [C₆H₁₂]⁺ | Possible fragment from hexyl chain rearrangement |
| 69 | [C₅H₉]⁺ | Alkyl chain fragment |
| 55 | [C₄H₇]⁺ | Alkyl chain fragment |
| 41 | [C₃H₅]⁺ | Cyclopropyl or allyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are rapid, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for both the cyclopropane ring and the alkyl halide moiety.
Cyclopropane Ring Vibrations: The C-H bonds of the cyclopropane ring have a higher s-character than typical alkanes, resulting in C-H stretching vibrations at a higher frequency, typically in the 3100-3000 cm⁻¹ region. docbrown.info Characteristic skeletal vibrations of the three-membered ring are also observed in the fingerprint region, often around 1020 cm⁻¹. docbrown.info
Alkyl Chain Vibrations: Standard asymmetric and symmetric C-H stretching vibrations from the methylene groups of the hexyl chain will appear just below 3000 cm⁻¹, typically around 2925 cm⁻¹ and 2855 cm⁻¹. CH₂ bending (scissoring) vibrations are expected near 1465 cm⁻¹.
Carbon-Bromine Bond: The C-Br stretch is a heavy atom vibration and thus appears at a low frequency, typically in the 650-550 cm⁻¹ range of the fingerprint region. nist.gov Its presence is a strong indicator of the bromohexyl functionality.
Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, the more symmetric and less polar bonds, such as the C-C bonds of the alkyl chain and cyclopropane ring, often produce strong Raman signals. The C-Br stretch is also typically Raman active.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Cyclopropane Ring |
| ~2925, ~2855 | C-H Stretch | Alkyl CH₂ |
| ~1465 | CH₂ Bend (Scissoring) | Alkyl CH₂ |
| ~1020 | Ring Skeletal Vibration | Cyclopropane Ring |
| ~650 - 550 | C-Br Stretch | Alkyl Bromide |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, thereby assessing its purity and enabling its isolation.
Gas Chromatography (GC): Given its expected volatility, GC is an excellent method for determining the purity of this compound. nih.gov Using a capillary column (e.g., a nonpolar polydimethylsiloxane-based phase) and a flame ionization detector (FID), a sharp, single peak would indicate a high degree of purity. The percentage purity can be calculated from the relative peak area. The method can also separate isomers or closely related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis and is also scalable for preparative isolation of the compound. sielc.com A reversed-phase method, using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, would be a typical starting point for analysis. sielc.com Since this compound lacks a strong UV chromophore, detection can be challenging with standard UV-Vis detectors. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and sensitive detection. sielc.com
Theoretical and Computational Studies on 6 Bromohexyl Cyclopropane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties and bonding nature of molecules like (6-Bromohexyl)cyclopropane. These methods provide insights into the distribution of electrons and the strengths of chemical bonds, which are fundamental to the molecule's stability and reactivity.
Molecular Orbital Analysis and Electron Density Distributions
The electronic structure of this compound is characterized by the distinct contributions of the cyclopropane (B1198618) ring and the bromohexyl chain. The cyclopropane ring possesses unique "bent" or "banana" bonds, a consequence of the severe angle strain from its 60° C-C-C bond angles. libretexts.orgopenstax.org This strain forces the C-C bonding orbitals to overlap at an angle, resulting in weaker bonds compared to typical alkanes. libretexts.orgopenstax.org
Molecular orbital (MO) theory, particularly the Walsh model for cyclopropane, provides a more detailed picture. youtube.comscribd.com The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have significant p-character and are located on the outside of the ring, making them available for interaction with adjacent groups. youtube.com In this compound, these HOMOs can interact with the orbitals of the hexyl chain.
Bond Dissociation Energies of C-Br and Cyclopropane C-C Bonds
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. openstax.orgwikipedia.org For this compound, the BDEs of the C-Br bond and the C-C bonds within the cyclopropane ring are of particular interest as they indicate the most likely points of fragmentation.
The C-C bonds in cyclopropane are significantly weaker than those in open-chain alkanes. The BDE for a C-C bond in cyclopropane is approximately 65 kcal/mol, whereas a typical alkane C-C bond has a BDE of around 88 kcal/mol. libretexts.orgmasterorganicchemistry.com This inherent weakness is a direct consequence of the ring strain.
Table 1: Theoretical Bond Dissociation Energies (BDE)
| Bond | Molecule | Theoretical BDE (kcal/mol) |
| C-C | Cyclopropane | ~65 libretexts.orgmasterorganicchemistry.com |
| C-C | Propane | ~88 libretexts.org |
| C-Br | 1-Bromopropane (B46711) | ~71 |
Note: The BDE for the C-Br bond in this compound is an estimate based on similar primary bromoalkanes.
Conformational Analysis and Energy Landscapes of the Bromohexyl Chain
Rotational Barriers and Preferred Conformations
Rotation around the C-C bonds in the hexyl chain leads to different spatial arrangements of the atoms, known as conformers or rotamers. The energy of the molecule varies with the dihedral angle of these bonds. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable (lower in energy) than eclipsed conformations, where they are aligned. nih.gov The energy difference between these conformers is the rotational barrier.
For the bromohexyl chain, the most stable conformation will be an extended, anti-periplanar arrangement to minimize steric hindrance between the bulky cyclopropyl (B3062369) and bromo groups. However, gauche interactions, where these groups are at a 60° dihedral angle, will also be present in other low-energy conformers. The rotational barriers in the hexyl chain are expected to be similar to those in other alkanes, typically in the range of 3-5 kcal/mol. nih.gov
Influence of the Cyclopropane Ring on Alkyl Chain Dynamics
The cyclopropane ring acts as a bulky substituent at one end of the hexyl chain. Its rigid, triangular structure will sterically influence the conformational preferences of the adjacent methylene (B1212753) groups. The "cone" of the cyclopropane ring will restrict the rotational freedom of the first few C-C bonds of the chain more significantly than a less sterically demanding group.
This steric hindrance will likely raise the energy of certain eclipsed conformations more than in a simple alkane chain. Computational modeling, using methods like molecular mechanics (MM) or quantum mechanics, can map out the potential energy surface as a function of the dihedral angles of the hexyl chain, revealing the lowest energy conformations and the transition states connecting them. This analysis would show how the presence of the cyclopropane ring perturbs the typical conformational landscape of a hexyl chain.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgucsb.edusmu.edu By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. For this compound, several reaction types could be computationally explored.
One potential reaction is the intramolecular cyclization to form a spirocyclic compound. This could proceed via an S_N2 mechanism where the cyclopropyl group, through a rearrangement and opening of the ring, acts as a nucleophile to displace the bromide ion. The high energy of the strained cyclopropane ring could provide a thermodynamic driving force for such a reaction.
Computational studies would involve locating the transition state for the ring-opening and cyclization step. This would provide the activation energy for the reaction, allowing for a prediction of the reaction rate. The geometry of the transition state would reveal the precise atomic motions involved in the bond-breaking and bond-forming processes. Furthermore, different potential pathways, such as a concerted or a stepwise mechanism, could be compared to determine the most favorable route. indexcopernicus.com
Transition State Characterization for Nucleophilic Substitutions and Eliminations
The presence of a bromine atom on a primary carbon in this compound makes it a substrate for both nucleophilic substitution (S(_N)2) and elimination (E2) reactions. Computational studies are crucial for characterizing the transition states of these competing pathways, thereby predicting reaction rates and product distributions under various conditions.
The S(_N)2 reaction involves a backside attack by a nucleophile on the carbon atom bonded to the bromine. This process proceeds through a single, concerted transition state where the new bond is forming as the carbon-bromine bond is breaking masterorganicchemistry.comyoutube.com. The geometry of this transition state is trigonal bipyramidal, with the carbon atom being pentacoordinate for a fleeting moment masterorganicchemistry.com. For this compound, a primary alkyl halide, the steric hindrance is low, making the S(_N)2 pathway generally favorable khanacademy.orglibretexts.org.
The competing E2 reaction involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the (\beta)-carbon) by a strong base, simultaneously with the departure of the bromide ion, to form an alkene. This is also a concerted process with a single transition state khanacademy.org. For secondary alkyl halides reacting with strongly basic nucleophiles, the E2 pathway often dominates over the S(_N)2 pathway masterorganicchemistry.com. While this compound is a primary halide, the use of a strong, bulky base can favor elimination.
Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the activation energies ((\Delta)G) for both the S(_N)2 and E2 transition states aps.org. These calculations help in predicting the dominant reaction pathway under specific conditions (nucleophile/base strength, solvent, temperature) youtube.com. A polar aprotic solvent, for instance, is known to favor S(_N)2 reactions masterorganicchemistry.com.
Table 1: Illustrative Calculated Activation Energies for Competing S(_N)2 and E2 Reactions of this compound with a Strong, Non-hindered Base/Nucleophile.
| Reaction Pathway | Nucleophile/Base | Solvent (Model) | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| S(_N)2 | OH | DMSO | ~20-25 | Substitution |
| E2 | OH | DMSO | ~23-28 | Elimination (Minor) |
Note: The data in this table is illustrative and based on typical values for primary alkyl halides. Actual computational results would vary based on the level of theory and basis set used.
Computational Exploration of Radical Reaction Pathways
The this compound molecule can also participate in radical reactions, typically initiated by light or a radical initiator youtube.com. Computational chemistry is instrumental in exploring the potential pathways of these reactions, which often involve the formation of highly reactive radical intermediates youtube.com.
A common radical reaction is the abstraction of a hydrogen atom by a radical species (e.g., a bromine radical, Br(\cdot)). The selectivity of this hydrogen abstraction is determined by the stability of the resulting alkyl radical. In this compound, there are multiple, non-equivalent hydrogens. The stability of the possible carbon radicals generally follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction is most likely to occur at a secondary carbon on the hexyl chain youtube.com.
Once a carbon radical is formed, it can undergo several reactions. A particularly interesting pathway for cyclopropane-containing molecules is the cyclopropylcarbinyl-homoallyl radical rearrangement nih.gov. If a radical is formed on the carbon adjacent to the cyclopropane ring, the strained three-membered ring can open to form a more stable homoallylic radical.
Computational studies can model the energies of the various possible radical intermediates and the transition states connecting them. This allows for a prediction of the most likely radical reaction products. For instance, the thermolysis of this compound in the presence of a radical initiator could lead to a mixture of products resulting from hydrogen abstraction at different positions, followed by termination or rearrangement.
Table 2: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in this compound and Relative Stability of Resulting Radicals.
| Position of Hydrogen Abstraction | Type of C-H Bond | Resulting Radical Type | Estimated BDE (kcal/mol) |
| C1 (on cyclopropane) | Secondary | Cyclopropyl | ~106 |
| C(\alpha) to cyclopropane | Secondary | Secondary | ~98 |
| Other chain carbons (C(\beta), C(\gamma), etc.) | Secondary | Secondary | ~98 |
| C(_\alpha) to Bromine | Secondary | Secondary, (\alpha)-bromo | ~97 |
Note: The BDE values are estimates based on standard alkane values. The presence of the cyclopropyl and bromo substituents will cause minor deviations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies youtube.comyoutube.com. These predictions are invaluable for structure elucidation and for validating experimental findings researchgate.netrsc.org.
For this compound, the H and C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT researchgate.net. The cyclopropane ring has a characteristic and unusual upfield H NMR signal, typically appearing between 0.2 and 0.9 ppm, due to the diamagnetic anisotropy of the C-C bonds in the ring nih.govdocbrown.info. The protons on the hexyl chain would appear in the typical alkyl region (1.2-1.7 ppm), with the methylene group attached to the bromine being deshielded and appearing further downfield (around 3.4 ppm) youtube.com.
Similarly, C NMR chemical shifts can be calculated. The carbons of the cyclopropane ring would appear at a relatively upfield chemical shift, while the carbon bearing the bromine atom would be found in the 30-40 ppm range.
These computational predictions can then be compared with experimentally obtained spectra. A good correlation between the predicted and experimental spectra provides strong evidence for the proposed structure. Discrepancies can point to conformational effects or other structural nuances not accounted for in the initial model.
Table 3: Predicted H and C NMR Chemical Shifts for this compound.
| Atom | Predicted H Chemical Shift ((\delta), ppm) | Predicted C Chemical Shift ((\delta), ppm) |
| Cyclopropyl CH | ~0.6-0.8 | ~15 |
| Cyclopropyl CH(_2) | ~0.2-0.4 | ~8 |
| CH(_2) adjacent to cyclopropane | ~1.2-1.4 | ~35 |
| (CH(_2))_4 chain | ~1.3-1.9 | ~28-32 |
| CH(_2)-Br | ~3.4 | ~33 |
Future Research Directions and Unexplored Avenues for 6 Bromohexyl Cyclopropane
Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
The principles of green chemistry offer a framework for improving the environmental footprint of chemical synthesis. rsc.org For (6-Bromohexyl)cyclopropane, future research should focus on developing more sustainable methods for both its initial synthesis and its subsequent chemical transformations.
Key green criteria for cyclopropanation include favoring catalytic over stoichiometric processes, using base metals instead of precious platinum group metals, and optimizing reactions to minimize hazardous reagents like diazoalkanes. acsgcipr.org Traditional methods often rely on stoichiometric reagents or hazardous intermediates such as carbenes derived from diazomethane (B1218177). masterorganicchemistry.comgoogle.com Future synthetic routes could explore hydrogen-borrowing catalysis, which uses environmentally benign alcohols as starting materials to generate α-cyclopropyl ketones that could be precursors to the target molecule. acs.org Another avenue involves the direct use of dichloromethane (B109758) with electron-deficient olefins, catalyzed by copper(I), followed by an electroreductive cyclization, which avoids more hazardous reagents. rsc.org
For derivatization, the alkyl bromide moiety is a key functional handle. Green approaches to alkyl halide derivatization focus on replacing toxic solvents and reagents. nih.govbeilstein-journals.orgnih.gov Phase-transfer catalysis (PTC) represents a promising green method for esterification and other nucleophilic substitutions on the alkyl halide, often allowing the use of water or benign solvents and reducing waste. youtube.com Research into solid-supported reagents or catalysts could also simplify product purification and catalyst recycling, further aligning with green chemistry principles.
Table 1: Green Chemistry Strategies for this compound
| Area of Focus | Traditional Method | Proposed Green Alternative | Key Benefits |
|---|---|---|---|
| Cyclopropane (B1198618) Ring Synthesis | Simmons-Smith (stoichiometric zinc) masterorganicchemistry.com; Diazo compounds acsgcipr.org | Catalytic carbene transfer from alternative precursors rsc.org; Photocatalytic or electrocatalytic cyclopropanation rsc.orgacs.org | Reduced metal waste; Avoids explosive/toxic reagents; Milder reaction conditions. |
| Alkyl Bromide Synthesis | Appel reaction (uses triphenylphosphine (B44618) oxide waste) | Continuous flow synthesis from alcohols using aqueous HCl/HBr acs.orgorgsyn.org | Atom economy; Reduced solid waste; Safer process. |
| Derivatization Reactions | Nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO) | Reactions under phase-transfer catalysis (PTC) youtube.com; Use of greener solvents like 2-MeTHF or water. | Reduced toxicity; Easier purification; Lower environmental impact. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise process, offers significant advantages in safety, scalability, and efficiency. The synthesis of this compound is an ideal candidate for integration into such platforms. For instance, the preparation of alkyl bromides from alcohols can be achieved efficiently and safely in high-temperature microreactor environments. acs.orgacs.org A continuous flow setup could be designed to first synthesize the alkyl bromide from the corresponding alcohol and then, in a subsequent reactor, perform the cyclopropanation step. researchgate.net
This approach is particularly valuable for managing hazardous intermediates. Reactions involving potentially explosive compounds like diazo derivatives, which can be used for cyclopropanation, are significantly safer when performed in microreactors due to the small reaction volumes and superior heat and mass transfer. google.com Automation could allow for rapid optimization of reaction conditions (temperature, pressure, residence time, and reagent stoichiometry) to maximize yield and purity. uco.es Such automated platforms would accelerate the discovery of novel derivatives of this compound by enabling high-throughput screening of reaction partners and conditions for functionalizing either the cyclopropane ring or the alkyl bromide terminus.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis that operate under mild conditions and offer unique reactivity pathways. These methods are highly relevant for the future study of this compound.
Photocatalysis: Visible-light photoredox catalysis can generate radical intermediates that enable novel bond formations. beilstein-journals.org For cyclopropanation, photocatalytic methods using benchtop-stable reagents can proceed under mild, redox-neutral conditions with excellent functional group tolerance, including compatibility with alkyl halides. nih.govacs.org This suggests that a photocatalytic approach could be developed to construct the cyclopropane ring on a pre-formed bromohexyl chain. organic-chemistry.org Furthermore, photocatalysis can generate radicals from alkyl halides for subsequent C-C bond-forming reactions, providing an alternative route for derivatization. nih.gov Bismuth photocatalysis has also emerged as a method for reductive cyclopropanation, expanding the toolkit for these transformations. acs.org
Electrocatalysis: Electrochemical methods provide a means to control reactions through an applied voltage, often avoiding harsh chemical oxidants or reductants. The alkyl bromide moiety of this compound is an excellent handle for electrocatalytic transformations. Electrocatalytic cross-electrophile coupling (XEC) allows for the direct coupling of two different alkyl halides, a challenging transformation using traditional methods. nih.govacs.org This could be used to couple this compound with other functionalized alkyl halides in a transition-metal-free manner. nih.gov Molecular electrocatalysts can also mediate the reductive coupling of alkyl halides, providing a controlled and selective method for C-C bond formation. acs.orgnih.gov
Table 2: Novel Catalytic Transformations for this compound
| Catalytic Method | Target Moiety | Potential Transformation | Research Goal |
|---|---|---|---|
| Photocatalysis | Alkene Precursor | Redox-neutral cyclopropanation nih.govacs.org | Form the cyclopropane ring under mild conditions, tolerating the bromo group. |
| Alkyl Bromide | C-C coupling via radical generation nih.gov | Functionalize the hexyl chain using light as a traceless reagent. | |
| Electrocatalysis | Alkyl Bromide | Cross-electrophile coupling nih.govacs.org | Couple with other alkyl halides without pre-activation to organometallic reagents. |
Development of New Asymmetric Synthetic Routes Utilizing Chiral Catalysis
Many bioactive molecules exist as a single stereoisomer, with other isomers being inactive or even harmful. rochester.edu Therefore, developing asymmetric routes to chiral cyclopropanes is of paramount importance. nih.gov Future research on this compound should prioritize the development of catalytic enantioselective methods to access specific stereoisomers.
Several powerful strategies for asymmetric cyclopropanation have been established and could be adapted for this target.
Transition Metal Catalysis: Chiral rhodium acs.org and copper nih.gov complexes are highly effective for the asymmetric cyclopropanation of alkenes with diazo compounds or related carbene precursors. nih.govacs.org Research could focus on designing a catalyst system that is compatible with the bromo-functionalized substrate to produce enantiomerically enriched this compound. acs.org
Biocatalysis: Engineered enzymes, particularly myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful biocatalysts for highly stereoselective cyclopropanation reactions. rochester.edurochester.eduacs.org These enzymes can provide access to specific enantiomers with exceptional selectivity (up to 99.9% ee) and can be employed in whole-cell systems for scalable synthesis. rochester.edu Developing a biocatalytic route would represent a significant advance in producing enantiopure this compound.
Chiral Auxiliary Strategy: Another approach involves the temporary installation of a chiral auxiliary to direct the stereochemical outcome of the cyclopropanation or epoxidation reaction, which can then be removed. nih.gov
The ability to synthesize specific enantiomers of this compound would open the door to its use as a chiral building block in medicinal chemistry and natural product synthesis. acs.orgcolab.ws
Investigation of its Role in Bio-orthogonal Chemistry and Chemical Biology Tools
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govwikipedia.orgnih.gov The unique properties of the cyclopropane ring make it an attractive motif for chemical biology applications. unl.ptresearchgate.net It is a small, rigid, and metabolically stable carbocycle that can act as a conformational constraint or a non-classical isostere for double bonds or phenyl groups in bioactive molecules. nih.gov
This compound is a bifunctional molecule that could serve as a valuable chemical tool.
The Alkyl Bromide Handle: The bromohexyl chain can act as a reactive linker. It can be used to covalently attach the cyclopropane moiety to biomolecules (e.g., proteins, lipids) through nucleophilic substitution by residues like cysteine. This would allow the cyclopropane to be used as a probe to study biological systems.
The Cyclopropane Probe: Once attached to a biological target, the cyclopropane ring itself can serve as a stable, sterically defined reporter group. Its rigidity can be used to study molecular recognition and binding interactions. unl.pt Some research suggests that the cyclopropane ring has electronic properties that resemble an olefinic double bond, which could potentially be exploited in specific bio-orthogonal reactions, though it is generally considered less reactive than strained alkenes or alkynes used in click chemistry. wikipedia.orgresearchgate.net
Future work could involve synthesizing derivatives where the bromo- group is replaced by another bio-orthogonal handle (e.g., an azide (B81097) or a strained alkyne for click chemistry) after an initial coupling step. nih.govyoutube.com This would create a toolbox of cyclopropane-containing probes for applications in bio-labeling, proteomics, and drug discovery. nih.gov
Q & A
Q. How should researchers present data on this compound in publications?
- Methodological Answer : Follow IUPAC nomenclature and include CAS No. (e.g., 2550-36-9 for analogs ). Use SI units, significant figures, and error margins. Tables should compare experimental vs. computational results (e.g., bond angles from ). For reproducibility, detail synthetic procedures and spectral raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
